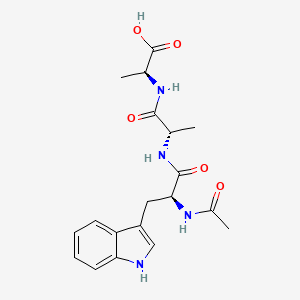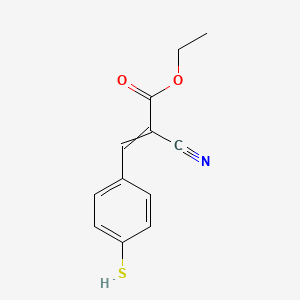![molecular formula C13H10N2O4 B14197560 5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde CAS No. 920536-34-1](/img/structure/B14197560.png)
5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde typically involves the condensation of 6-methoxy-1H-benzimidazole with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
Oxidation: Formation of 5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carboxylic acid.
Reduction: Formation of 5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-1H-benzimidazol-2-thiol
- Omeprazole
- Esomeprazole
Uniqueness
5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde is unique due to its combined benzimidazole and furan structure. This dual-ring system provides distinct chemical properties and biological activities compared to other benzimidazole derivatives.
Propiedades
Número CAS |
920536-34-1 |
|---|---|
Fórmula molecular |
C13H10N2O4 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
5-[(6-methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H10N2O4/c1-17-8-2-4-10-11(6-8)15-13(14-10)19-12-5-3-9(7-16)18-12/h2-7H,1H3,(H,14,15) |
Clave InChI |
NSNRPDFBNSSKMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(N2)OC3=CC=C(O3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


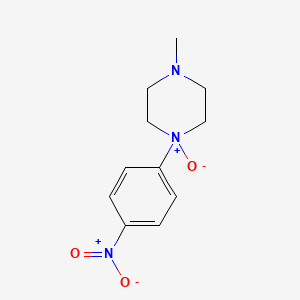
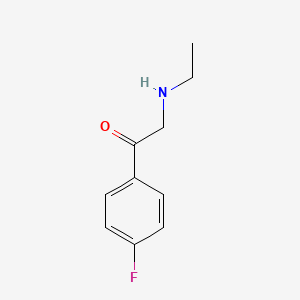
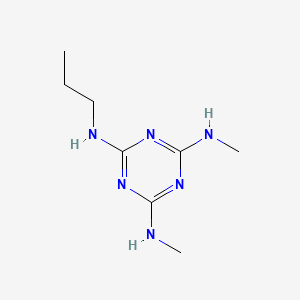
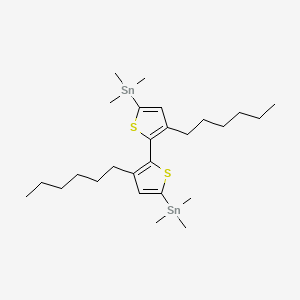
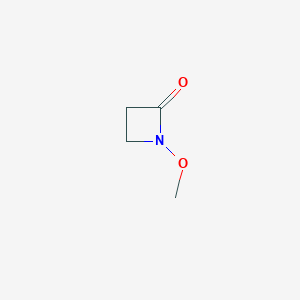
![N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14197523.png)
![2-(2-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14197528.png)
![[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B14197536.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-](/img/structure/B14197545.png)
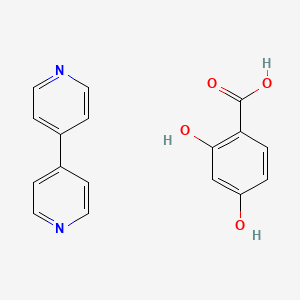
![N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B14197554.png)
![N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14197558.png)
